3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole
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Overview
Description
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid or boronate ester with a halogenated oxazole derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the boronate ester group.
Substitution: The compound can undergo substitution reactions, particularly at the boronate ester group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boronate ester linkages.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the oxazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole is unique due to the presence of both an oxazole ring and a boronate ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Biological Activity
3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 832114-00-8 |
Molecular Formula | C₁₁H₁₈BNO₃ |
Molar Mass | 223.08 g/mol |
Density | 1.05 ± 0.1 g/cm³ (Predicted) |
Melting Point | 95-99 °C (lit.) |
Appearance | Solid (white to pale brown) |
Synthesis
The synthesis of this compound involves several steps that typically include the preparation of the dioxaborolane moiety followed by its coupling with the isoxazole framework. The detailed synthetic pathway is critical for understanding its production and potential modifications for enhanced biological activity.
Anticancer Properties
Research has indicated that compounds containing oxazole and dioxaborolane moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of isoxazole are effective against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may function as a kinase inhibitor, targeting specific pathways associated with cancer proliferation. This is supported by findings that similar compounds have shown efficacy in inhibiting receptor tyrosine kinases (RTKs), which are crucial in many cancers.
-
Case Studies :
- A study demonstrated that oxazole derivatives showed IC50 values in the low nanomolar range against certain cancer cell lines. This suggests that modifications to the oxazole structure can enhance potency against resistant cancer types .
- Another research focused on the synthesis of related oxadiazole compounds highlighted their effectiveness as anti-tubercular agents, indicating a broad spectrum of biological activity that could extend to other diseases .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties:
- In Vitro Studies : Various derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Summary of Findings
The biological activity of this compound suggests it could be a valuable compound in drug development. Its potential as an anticancer agent and antimicrobial agent opens avenues for further research.
Properties
Molecular Formula |
C13H20BNO3 |
---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C13H20BNO3/c1-9-11(10(2)16-15-9)7-8-14-17-12(3,4)13(5,6)18-14/h7-8H,1-6H3/b8-7+ |
InChI Key |
PFCVNKSFPVYMBU-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(ON=C2C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(ON=C2C)C |
Origin of Product |
United States |
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